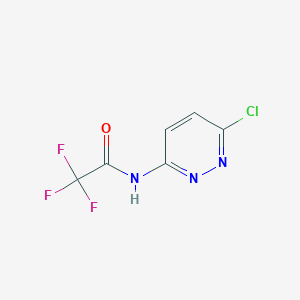
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate is a thiazole derivative with a unique structure that includes a thiazole ring substituted with an ethyl group, a hydroxyl group, and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate typically involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable thiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a mixture of methanol and water .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(2-hydroxyethyl)thiazole: Known for its use in flavor and fragrance industries.
Thiazole-2-carboxylic acid derivatives: Used in the synthesis of various pharmaceuticals and agrochemicals
Uniqueness
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an ethyl group, hydroxyl group, and ethyl ester group on the thiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11NO3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 5-ethyl-4-hydroxy-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S/c1-3-5-6(10)9-7(13-5)8(11)12-4-2/h10H,3-4H2,1-2H3 |
InChI Key |
FEEBIDGHYSDRRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]benzoate](/img/structure/B8572004.png)


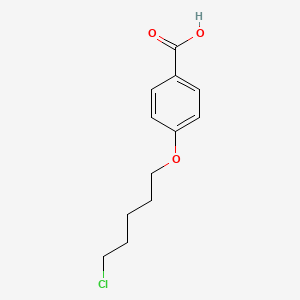
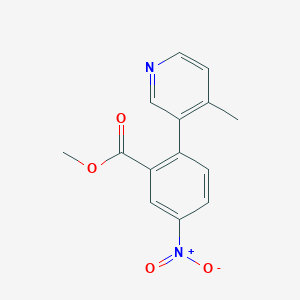
![Ethyl 2-bromo-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B8572068.png)
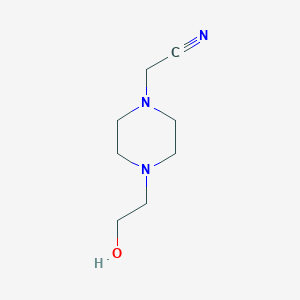
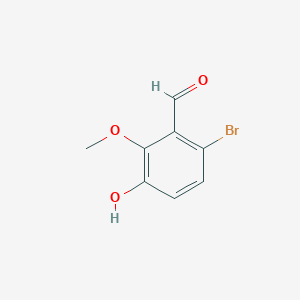


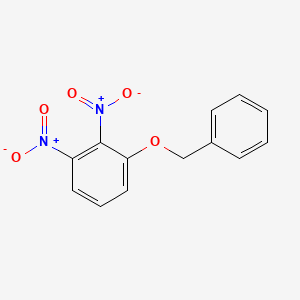
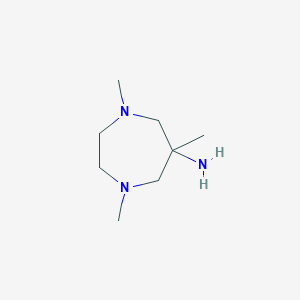
![1-[4-(2-Methylpyrimidin-5-yl)phenyl]cyclopropanecarbohydrazide](/img/structure/B8572115.png)
